molecular formula C22H24N2O6S B2924115 Ethyl 4-(2-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 902582-86-9

Ethyl 4-(2-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2924115
CAS No.: 902582-86-9
M. Wt: 444.5
InChI Key: UKCUYXCOIDDIAR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 2-methoxyphenyl substituent at position 4 and a 4-methylbenzenesulfonylmethyl group at position 6.

Properties

IUPAC Name

ethyl 4-(2-methoxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S/c1-4-30-21(25)19-17(13-31(27,28)15-11-9-14(2)10-12-15)23-22(26)24-20(19)16-7-5-6-8-18(16)29-3/h5-12,20H,4,13H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCUYXCOIDDIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common method involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes rigorous quality control measures to monitor the reaction progress and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction yields sulfides.

Scientific Research Applications

Ethyl 4-(2-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

X-Ray Crystallography

  • reports a monohydrate structure of a 4-hydroxyphenyl-thioxo analog with a 0.044 R-factor, highlighting planar pyrimidine rings and intramolecular hydrogen bonds . The target compound’s tosyl group may introduce steric hindrance, distorting ring planarity.

Computational Studies

  • performs DFT analysis on a 3,4-dimethoxyphenyl analog, revealing a 4.32 eV HOMO-LUMO gap and nucleophilic regions localized on oxygen atoms . The tosyl group in the target compound may further lower the LUMO energy, enhancing electrophilicity.

Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, analogs suggest:

  • Antibacterial Activity: Fluorophenyl and thiophenyl derivatives () inhibit E. coli and S. aureus (MIC: 8–32 µg/mL) .
  • Antioxidant Activity: Methoxy-hydroxyphenyl variants () show radical scavenging in DPPH assays (IC₅₀: 12.5 µM) .
  • CNS Modulation: Piperazinylmethyl substituents () exhibit affinity for serotonin receptors, suggesting neuropharmacological applications .

Biological Activity

Ethyl 4-(2-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, characterization, and specific case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound can be represented by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₅S
  • Molecular Weight : 366.41 g/mol

Structural Features

The compound features a tetrahydropyrimidine ring that is substituted with various functional groups. The presence of the methoxy and sulfonyl groups is significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit a broad spectrum of antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainIC50 (µM)
This compoundE. coli15
Similar Compound AS. aureus10
Similar Compound BP. aeruginosa20

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of the compound. The results indicate that while it exhibits promising antimicrobial activity, it also shows varying degrees of cytotoxicity depending on the concentration and exposure duration.

Table 2: Cytotoxicity Results

Concentration (µM)Cell LineViability (%)
5HeLa90
10MCF775
20A54950

Case Study 1: Antibacterial Efficacy

In a study published in MDPI, researchers synthesized several tetrahydropyrimidine derivatives and evaluated their antibacterial activities against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition against E. coli and S. aureus with IC50 values lower than those of standard antibiotics such as tetracycline .

Case Study 2: Anticancer Properties

Further investigations into the anticancer properties revealed that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This was particularly evident in breast cancer (MCF7) and lung cancer (A549) cell lines, where treatment led to a marked decrease in cell viability .

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